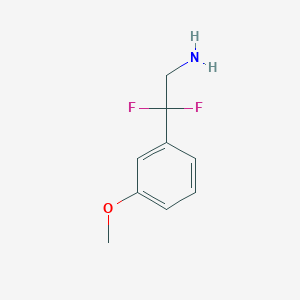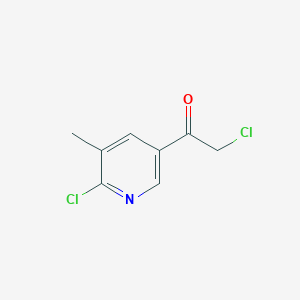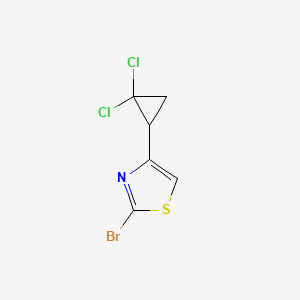
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group and a dichlorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole typically involves the reaction of 2,2-dichlorocyclopropylamine with a suitable thiazole precursor under bromination conditions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization can help achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazoline or thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Formation of substituted thiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazoline or thiazolidine derivatives.
Scientific Research Applications
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the bromo and dichlorocyclopropyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
2-Chloro-4-(2,2-dichlorocyclopropyl)-1,3-thiazole: Similar structure but with a chloro group instead of a bromo group.
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-Bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is unique due to the combination of the thiazole ring with the bromo and dichlorocyclopropyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H4BrCl2NS |
|---|---|
Molecular Weight |
272.98 g/mol |
IUPAC Name |
2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H4BrCl2NS/c7-5-10-4(2-11-5)3-1-6(3,8)9/h2-3H,1H2 |
InChI Key |
WXSMMXKMBCWKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
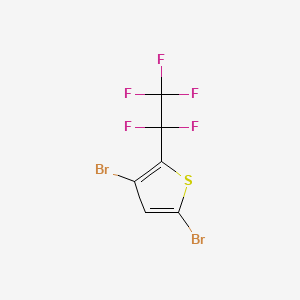
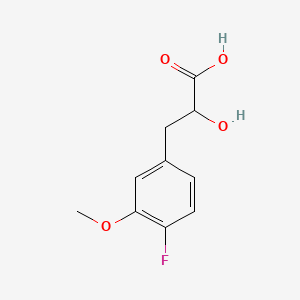
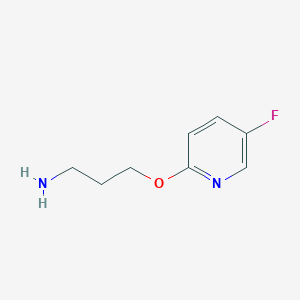
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
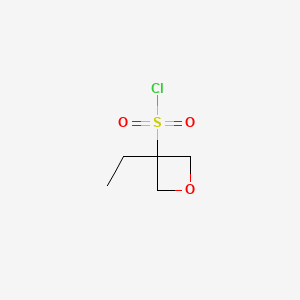
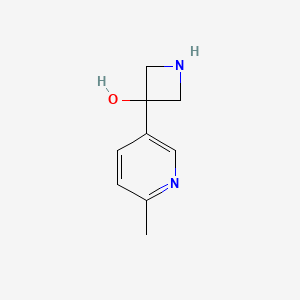


![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
